The synthesis of AnnH31 involves several key steps aimed at modifying the harmine structure to enhance its selectivity and potency. The process typically includes:
AnnH31's molecular structure features a β-carboline core, characterized by a fused bicyclic system comprising an indole-like structure and a pyridine ring. Key structural elements include:
AnnH31 participates in various chemical reactions primarily as an inhibitor:
The mechanism by which AnnH31 exerts its effects involves:
AnnH31 exhibits several notable physical and chemical properties:
The primary applications of AnnH31 include:
Dual-specificity tyrosine phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B) have emerged as critical regulators in cellular signaling pathways implicated in diverse pathological conditions. DYRK1A, located on chromosome 21 within the Down syndrome critical region, functions as a pleiotropic kinase with essential roles in neuronal development, cell cycle control, and synaptic transmission. Overexpression of DYRK1A, resulting from trisomy 21, contributes significantly to the neurodevelopmental abnormalities observed in Down syndrome and has been mechanistically linked to early-onset neurodegeneration resembling Alzheimer's disease pathology [2] [7]. The kinase participates in phosphorylation events that regulate alternative splicing, neuronal differentiation, and tau protein phosphorylation—a key component in neurofibrillary tangle formation [2].
DYRK1B (also known as Mirk) shares 85% amino acid identity in the catalytic domain with DYRK1A but exhibits distinct expression patterns and oncogenic functions. Unlike DYRK1A, DYRK1B is frequently amplified in solid tumors, including pancreatic ductal adenocarcinomas, non-small cell lung cancers, and ovarian carcinomas [6] [10]. Functionally, DYRK1B maintains cancer cell quiescence—a reversible G0/G1 arrest state—by stabilizing cyclin-dependent kinase inhibitors (e.g., p27) and promoting cyclin D1 degradation. This quiescent state enables cancer cells to evade conventional chemotherapies that target actively proliferating cells [10]. Additionally, DYRK1B acts as a positive regulator in the Hedgehog/GLI signaling pathway, which is aberrantly activated in several cancers resistant to Smoothened (SMO) inhibitors [3].
Table 1: Functional Divergence Between DYRK1A and DYRK1B in Disease Contexts
Kinase | Genetic Locus | Primary Disease Associations | Key Cellular Functions | Expression Pattern |
---|---|---|---|---|
DYRK1A | Chromosome 21 | Down syndrome, Alzheimer's disease, Glioblastoma | Neuronal differentiation, Synaptic transmission, Tau phosphorylation, Cell cycle regulation | Ubiquitous; neuronal enrichment |
DYRK1B | Chromosome 19q13.2 | Pancreatic cancer, NSCLC, Ovarian cancer, Chemoresistance | Maintenance of cancer quiescence, Hedgehog/GLI signaling regulation, Oxidative stress response | High in muscle/testis; overexpressed in multiple carcinomas |
The exploration of β-carboline alkaloids as kinase modulators represents a significant chapter in medicinal chemistry. Harmine, a naturally occurring β-carboline isolated from Peganum harmala, served as the foundational scaffold for this inhibitor class. Initial studies identified harmine as a potent DYRK1A inhibitor (IC₅₀ ≈ 80 nM) with surprising selectivity when screened against a panel of 300 protein kinases [2] [4]. However, harmine's clinical utility was severely limited by its even higher potency against monoamine oxidase A (MAO-A; IC₅₀ ≈ 5 nM), which could provoke hypertensive crises through the "cheese effect"—a dangerous interaction with dietary tyramine [5] [8].
Structural optimization efforts focused on mitigating MAO-A affinity while preserving DYRK1A inhibition. Early structure-activity relationship (SAR) studies revealed that substitutions at the harmine N9 position substantially reduced MAO-A binding. For instance, N9-heptyl harmine maintained DYRK1A inhibition (85% at 1 µM) while exhibiting minimal MAO-A inhibition (13% at 1 µM) [2]. Concurrently, β-carboline derivatives were investigated against other kinase targets, revealing their intrinsic polypharmacology. Notably, several analogs (e.g., DH281, DH285) demonstrated potent inhibition of Polo-like kinases (PLKs), critical regulators of mitotic progression [4]. These investigations established the β-carboline core as a privileged scaffold for kinase inhibition, with selectivity profiles highly sensitive to peripheral substitutions.
Table 2: Evolution of β-Carboline Kinase Inhibitors
Compound | Key Structural Features | DYRK1A IC₅₀ | MAO-A IC₅₀ | Additional Kinase Targets | Reference |
---|---|---|---|---|---|
Harmine | Unsubstituted β-carboline | 80 nM | 5 nM | DYRK1B, DYRK2, CLK1 | [2] |
N9-Heptyl Harmine | N9-heptyl chain | ~100 nM | >10 µM | DYRK1B | [2] |
DH285 | 1,2,3-triazole substitution | Not reported | Not reported | PLK1/2/3 | [4] |
AnnH31 | N9-cyanomethyl | 81 nM | 3.2 µM | DYRK1B | [2] [9] |
AnnH75 | 1-chloro, N9-cyanomethyl | 110 nM | >100 µM | CLK1, CLK4 | [2] |
AnnH31 emerged from a systematic effort to dissociate DYRK1A inhibition from MAO-A activity within the β-carboline chemical class. Molecular docking studies of harmine in complex with DYRK1A and MAO-A revealed distinct binding modes that informed rational design. In DYRK1A, harmine occupies the ATP-binding pocket through hydrogen bonding with Lys188 and hydrophobic interactions involving Val222, Phe170, and Leu241. The planar β-carboline ring system engages in π-stacking with Phe238 [2]. In MAO-A, however, harmine forms extensive π-π interactions with Tyr407 and Tyr444 while its protonated nitrogen interacts electrostatically with flavin adenine dinucleotide (FAD) [5] [8].
The design strategy for AnnH31 exploited these divergent binding requirements. Introduction of a cyanomethyl group at the N9 position was hypothesized to sterically and electronically disrupt MAO-A binding while preserving DYRK1A affinity. This modification proved decisive: AnnH31 inhibited DYRK1A with an IC₅₀ of 81 nM while exhibiting a 40-fold reduction in MAO-A potency (IC₅₀ = 3.2 µM) compared to harmine [2] [9]. Biochemical characterization confirmed that AnnH31 maintained high selectivity for DYRK1A and DYRK1B over the closely related kinases DYRK2 and HIPK2. At 1 µM concentration, AnnH31 inhibited DYRK1A by >90% while affecting HIPK2 by <20% [2].
The molecular basis for this selectivity was elucidated through docking analysis. The cyanomethyl extension in AnnH31 protrudes toward a solvent-exposed region in DYRK1A without perturbing key interactions. In MAO-A, however, this substituent clashes with hydrophobic residues lining the narrower substrate cavity. Further optimization yielded AnnH75—a 1-chloro analog of AnnH31—which virtually eliminated MAO-A inhibition (IC₅₀ >100 µM) while retaining DYRK1A potency [2]. Nevertheless, AnnH31 represented a critical proof-of-concept: strategic N9 substitution could sufficiently decouple DYRK1A inhibition from MAO-A activity, enabling its use as a chemical probe for cellular studies.
Table 3: Selectivity Profile of AnnH31 Versus Reference Inhibitors
Kinase | Harmine Inhibition (%) | AnnH31 Inhibition (%) | AnnH75 Inhibition (%) |
---|---|---|---|
DYRK1A | >95% (at 1 µM) | >90% (at 1 µM) | >90% (at 1 µM) |
DYRK1B | >95% | >90% | >90% |
DYRK2 | 60% | <30% | <30% |
HIPK2 | 55% (at 10 µM) | <20% (at 10 µM) | <20% (at 10 µM) |
CLK1 | >95% | >80% | >80% |
MAO-A | >95% (at 0.1 µM) | 25% (at 1 µM) | <5% (at 1 µM) |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: